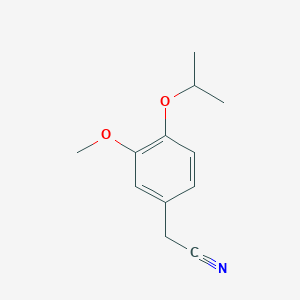

2-(4-异丙氧基-3-甲氧基苯基)乙腈

描述

The compound "2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile" is a chemical entity that can be presumed to have potential applications in the synthesis of bioactive heterocycles or as an intermediate in organic synthesis. While the specific compound is not directly mentioned in the provided papers, related compounds with methoxyphenyl and acetonitrile groups are discussed, indicating the relevance of this type of structure in synthetic chemistry .

Synthesis Analysis

The synthesis of related compounds typically involves base-catalyzed reactions or other methods such as chloridization and nitrilation. For instance, a base-catalyzed reaction of trimethoxybenzaldehyde with (4-methoxyphenyl)acetonitrile leads to a new dipolarophile . Similarly, acetonitrile oxides undergo regioselective cycloaddition to olefins . Hydrolysis and subsequent acylation reactions are also used to obtain acetic acid derivatives from acetonitrile precursors . These methods could potentially be adapted for the synthesis of "2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile".

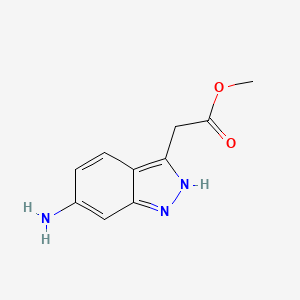

Molecular Structure Analysis

The molecular structure of related compounds is often characterized by the presence of hydrogen bonds and other non-covalent interactions that influence the crystalline structure. For example, the crystal structure of a related compound exhibits both inter and intramolecular hydrogen bonds of the type C-H…O and C-H…N . These structural features are important for the stability and reactivity of the molecules.

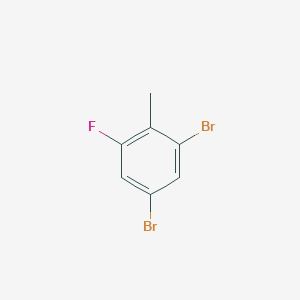

Chemical Reactions Analysis

Compounds with acetonitrile groups are versatile in chemical reactions. They can participate in cycloaddition reactions to form isoxazolines , and can be transformed into amides and 1-acylpyrazole through acylation . The presence of methoxy groups can influence the reactivity and selectivity of these reactions, as seen in the elimination reactions of related compounds .

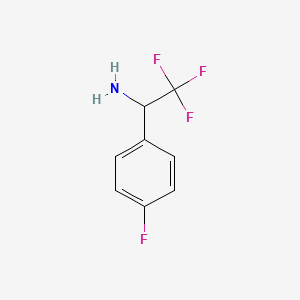

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds like "2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile" are influenced by their functional groups and molecular structure. The methoxy and acetonitrile groups can affect the polarity, solubility, and stability of the molecule. For instance, the presence of a p-methoxy group can stabilize a cationic intermediate in elimination reactions . The synthesis process can also be optimized by investigating the influence of reaction conditions on the yield, as demonstrated in the synthesis of 4-hydroxy-3-methoxyphenylacetonitrile .

科学研究应用

化学合成与改性

酰胺和吡唑的合成:通过水解类似于 2-(4-异丙氧基-3-甲氧基苯基)乙腈的化合物而获得的化合物[2-异丙基-4-(邻甲氧基苯基)四氢吡喃-4-基]乙酸,用于通过与各种胺和吡唑 (Arutjunyan 等,2013 年) 相互作用来合成新的酰胺和 1-酰基吡唑。

芳基烯醇自由基阳离子的生成:在乙腈中对相关化合物进行激光闪光光解可以形成芳基烯醇自由基阳离子,从而深入了解此类化合物的反应性和动力学 (Schepp,2004 年)。

吲哚啉的制备:2-(2-甲氧基苯基)乙腈衍生物用于吲哚啉的合成,这在天然产物和花青染料的生产中很重要 (Huber、Roesslein 和 Gademann,2019 年)。

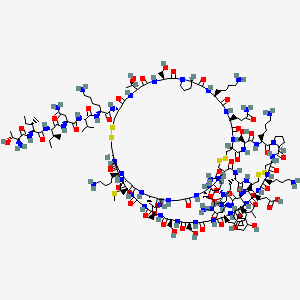

生物应用

抗菌活性:由 3-(4-异丙氧基苯基)-3-(2-甲氧基苯基)丙腈合成的化合物表现出较弱的抗菌活性,展示了潜在的生物应用 (Arutyunyan 等,2014 年)。

荧光标记:衍生自类似化学结构的化合物 4-(2-氨基乙基氨基)-N-(4-甲氧基苯基)-1,8-萘酰亚胺已被用作肉碱的灵敏荧光标记试剂,在生化分析中显示出潜力 (Nakaya 等,1999 年)。

化学反应和性质

环加成反应:与 2-(4-异丙氧基-3-甲氧基苯基)乙腈相关的化合物(二乙氧基磷酰基)乙腈氧化物以其对烯烃的区域选择性环加成而闻名,从而产生有价值的合成构建块 (Tsuge 等,1987 年)。

声化学应用:已经研究了超声波辐射对乙腈-水混合物中涉及类似化合物的非自由基反应的影响,从而深入了解了除空化之外的声化学 (Tuulmets 等,2014 年)。

晶体结构分析:与主题化合物相关的化合物(如 2-(4-甲氧基苯基)-3-(3,4,5-三甲氧基苯基)丙烯腈)的晶体结构已被研究以了解分子相互作用和氢键模式 (Kavitha 等,2006 年)。

属性

IUPAC Name |

2-(3-methoxy-4-propan-2-yloxyphenyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-9(2)15-11-5-4-10(6-7-13)8-12(11)14-3/h4-5,8-9H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNDYSZLZQUROSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)CC#N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90660718 | |

| Record name | {3-Methoxy-4-[(propan-2-yl)oxy]phenyl}acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

861069-45-6 | |

| Record name | {3-Methoxy-4-[(propan-2-yl)oxy]phenyl}acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B3029983.png)

![5,12-Dibromo-2,9-bis(2-ethylhexyl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone](/img/structure/B3029996.png)

![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8A,9S)-6'-methoxy-9-cinchonanyl]thiourea](/img/structure/B3030004.png)